molecular formula C24H25ClN2O6 B2476488 5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate CAS No. 457650-80-5

5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate

Cat. No.: B2476488
CAS No.: 457650-80-5
M. Wt: 472.92
InChI Key: UAASMTARGUGDSH-UHFFFAOYSA-N
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Description

5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate is a complex organic compound that features a quinoline core substituted with a morpholine group and a trimethoxybenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution, where the appropriate quinoline derivative is reacted with morpholine under basic conditions.

    Esterification: The final step involves the esterification of the quinoline derivative with 3,4,5-trimethoxybenzoic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the quinoline core, potentially leading to dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. This makes it a candidate for drug development studies.

Medicine

In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for the development of new therapeutic agents. Its ability to interact with biological targets could lead to the discovery of new drugs.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its aromatic and heterocyclic nature.

Mechanism of Action

The mechanism of action of 5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, while the morpholine group can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature a quinoline core, are well-known for their antimalarial properties.

    Morpholine Derivatives: Compounds such as morpholine itself and its derivatives are used in various chemical syntheses and as solvents.

    Trimethoxybenzoate Derivatives: Compounds like trimethoprim, which features a trimethoxybenzyl group, are used as antibiotics.

Uniqueness

The uniqueness of 5-chloro-7-[(morpholin-4-yl)methyl]quinolin-8-yl 3,4,5-trimethoxybenzoate lies in its combination of these three functional groups, which may confer unique properties and applications not seen in the individual components.

Properties

IUPAC Name

[5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O6/c1-29-19-12-15(13-20(30-2)23(19)31-3)24(28)33-22-16(14-27-7-9-32-10-8-27)11-18(25)17-5-4-6-26-21(17)22/h4-6,11-13H,7-10,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAASMTARGUGDSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C3C(=C(C=C2CN4CCOCC4)Cl)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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